

Comparative Analysis of 5-IAI Cross-Reactivity with Monoamine Transporters

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Compound of Interest

Compound Name: 5-Iodo-2-aminoindane

Cat. No.: B145790

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cross-reactivity of 5-iodo-2-aminoindane (5-IAI) with the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The data presented herein is intended to serve as a valuable resource for researchers investigating the pharmacological profile of 5-IAI and related compounds.

Executive Summary

5-Iodo-2-aminoindane (5-IAI) is a psychoactive compound that acts as a monoamine releasing agent and reuptake inhibitor. In vitro studies have demonstrated its interaction with all three major monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Quantitative analysis reveals a preferential affinity for the norepinephrine and serotonin transporters over the dopamine transporter. This guide summarizes the available experimental data on the inhibitory potency of 5-IAI at these transporters and provides a detailed overview of the methodologies employed in these assessments.

Data Presentation: Inhibitory Potency of 5-IAI at Monoamine Transporters

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of 5-IAI at the human SERT, DAT, and NET. Lower IC₅₀ values indicate greater inhibitory potency.

Transporter	5-IAI IC50 (μM)
Serotonin Transporter (SERT)	0.52
Dopamine Transporter (DAT)	4.1
Norepinephrine Transporter (NET)	0.28

Data sourced from Simmler et al., 2014.

Experimental Protocols

The determination of the inhibitory potency of 5-IAI at monoamine transporters is typically achieved through in vitro radioligand uptake inhibition assays. The following is a detailed description of a common experimental protocol.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of 5-IAI at the human serotonin, dopamine, and norepinephrine transporters.

Materials:

- Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human SERT, DAT, or NET.
- Radioligands:
 - [³H]Serotonin ([³H]5-HT) for SERT assays.
 - [³H]Dopamine ([³H]DA) for DAT assays.
 - [³H]Norepinephrine ([³H]NE) for NET assays.
- Test Compound: 5-Iodo-2-aminoindan (5-IAI).
- Reference Inhibitors (for control):
 - A known selective SERT inhibitor (e.g., citalopram).

- A known selective DAT inhibitor (e.g., GBR 12909).
- A known selective NET inhibitor (e.g., nisoxetine).
- Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.
- Scintillation Fluid.
- 96-well cell culture plates.
- Microplate scintillation counter.

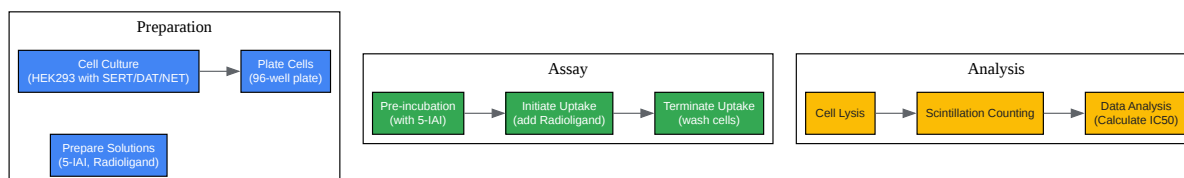
Methodology:

- Cell Culture and Plating: HEK293 cells expressing the transporter of interest are cultured to ~80-90% confluency. The cells are then harvested and seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- Preparation of Solutions:
 - Serial dilutions of 5-IAI and the reference inhibitors are prepared in the assay buffer.
 - A working solution of the respective radioligand is prepared in the assay buffer at a concentration close to its Michaelis-Menten constant (K_m) for the transporter.
- Uptake Inhibition Assay:
 - The cell culture medium is removed from the wells, and the cells are washed with the assay buffer.
 - Cells are pre-incubated with various concentrations of 5-IAI, the reference inhibitor, or vehicle (buffer alone) for a specified period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).
 - The uptake reaction is initiated by adding the radioligand to each well.
 - The incubation is allowed to proceed for a short, defined period (e.g., 1-10 minutes) during which the uptake is linear.

- The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radioligand.
- Measurement of Radioactivity:
 - The cells are lysed to release the intracellular contents.
 - Scintillation fluid is added to each well.
 - The amount of radioligand taken up by the cells is quantified by measuring the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
- Data Analysis:
 - Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.
 - Specific uptake is calculated by subtracting the non-specific uptake from the total uptake (in the absence of any inhibitor).
 - The percentage of inhibition for each concentration of 5-IAI is calculated relative to the control (vehicle-treated) wells.
 - The IC₅₀ value, the concentration of 5-IAI that inhibits 50% of the specific radioligand uptake, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

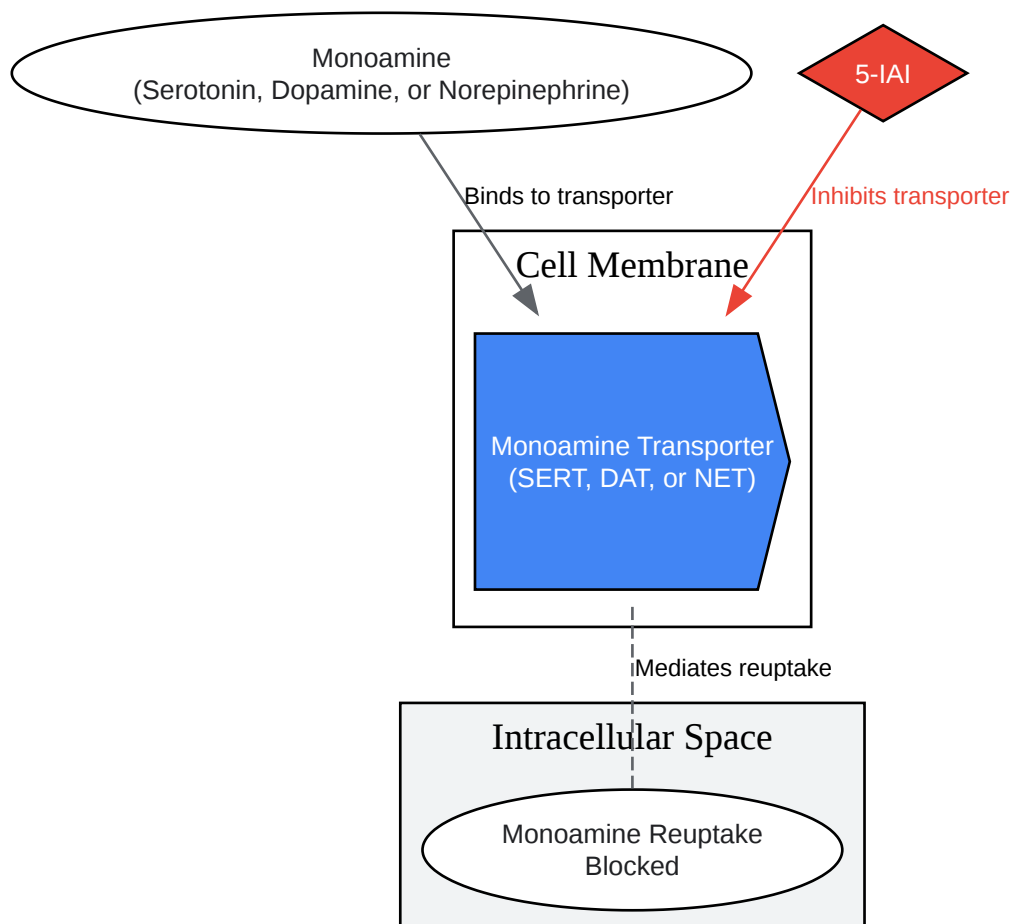
Experimental Workflow for Monoamine Transporter Uptake Inhibition Assay



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Caption: Workflow of an in vitro monoamine transporter uptake inhibition assay.

Signaling Pathway of Monoamine Transporter Inhibition



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Caption: Inhibition of monoamine reuptake by 5-IAI at the cell membrane.

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